2-Azaspiro[5.5]undecan-1-one
Overview
Description
2-Azaspiro[5.5]undecan-1-one is a chemical compound with the molecular formula C10H17NO . It has a molecular weight of 167.25 .
Molecular Structure Analysis
The InChI code for 2-Azaspiro[5.5]undecan-1-one is 1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12) . This indicates the presence of a spirocyclic structure with a nitrogen atom.Physical And Chemical Properties Analysis
2-Azaspiro[5.5]undecan-1-one is a white solid . It should be stored at 0-8°C .Scientific Research Applications
1. Bioactivity and Synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds
- Application Summary : This compound is used in the treatment of various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders .
- Methods of Application : The synthesis of these compounds involves the fusion of arene rings at positions 4 and 5 of the diazaspiro core. A common feature of these bioactive compounds is the presence of a carbonyl at position 2 .
- Results or Outcomes : The biological activity of these compounds is arranged by the type of disorder treated. The compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are presented and discussed .
2. Synthesis of Antibiotic Ciprofloxacin Derivatives
- Application Summary : Derivatives of 1-oxa-9-azaspiro[5.5]undecane, which is structurally similar to 2-Azaspiro[5.5]undecan-1-one, were used to synthesize derivatives of the antibiotic ciprofloxacin.
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1-oxa-9-azaspiro[5.5]undecane derivatives.
- Results or Outcomes : These ciprofloxacin derivatives displayed activity against certain bacterial strains.
3. Synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds
- Application Summary : This compound is used in the treatment of various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders .
- Methods of Application : The synthesis of these compounds involves the fusion of arene rings at positions 4 and 5 of the diazaspiro core. A common feature of these bioactive compounds is the presence of a carbonyl at position 2 .
- Results or Outcomes : The biological activity of these compounds is arranged by the type of disorder treated. The compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are presented and discussed .
4. Development of METTL3/METTL14 Inhibitors
- Application Summary : The METTL3/METTL14 complex plays roles in several cancer types, type 2 diabetes, heart failure, and viral infections. Thus, it is an attractive target for small molecules .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1,9-diazaspiro[5.5]undecane derivatives .
- Results or Outcomes : The development of chemical probes with single-digit nanomolar potency against METTL3, selectivity against METTL16 and against non-m6A RNA methyltransferases, favorable ADME properties, and submicromolar m6A/A reduction in a leukemia cell line .
5. ACC Inhibition
- Application Summary : A substituted urea containing the 4,5-benzene-fused 1,9-diazaspiro-[5.5]undecan-2-one moiety was examined as one of the possible antagonists for ACC inhibition .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of a substituted urea containing the 4,5-benzene-fused 1,9-diazaspiro-[5.5]undecan-2-one moiety .
6. METTL3/METTL14 Inhibition
- Application Summary : The METTL3/METTL14 complex plays roles in several cancer types, type 2 diabetes, heart failure, and viral infections. Thus, it is an attractive target for small molecules .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1,9-diazaspiro[5.5]undecane derivatives .
- Results or Outcomes : The development of chemical probes with single-digit nanomolar potency against METTL3, selectivity against METTL16 and against non-m6A RNA methyltransferases, favorable ADME properties, and submicromolar m6A/A reduction in a leukemia cell line .
Safety And Hazards
properties
IUPAC Name |
2-azaspiro[5.5]undecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLIBPLMPTEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308667 | |
Record name | 2-Azaspiro[5.5]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[5.5]undecan-1-one | |
CAS RN |
1215295-79-6 | |
Record name | 2-Azaspiro[5.5]undecan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[5.5]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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